![molecular formula C21H32NNaO6S B574973 sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate CAS No. 168151-92-6](/img/structure/B574973.png)
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate is a chemical compound with the molecular formula C22H33NO6SNa. It is known for its unique structure, which includes a sulfophenyl group and a nonylaminohexanoate moiety. This compound is used in various industrial and scientific applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate typically involves a multi-step processThe reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems and real-time monitoring ensures consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced sulfur compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced sulfur compounds. Substitution reactions can result in a variety of substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is employed in biochemical assays and as a marker in molecular biology experiments.
Wirkmechanismus
The mechanism of action of sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfophenyl group can interact with various enzymes and proteins, modulating their activity. The nonylaminohexanoate moiety can influence the compound’s solubility and bioavailability, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium 4-sulfophenyl-6-((1-oxooctyl)amino)hexanoate
Uniqueness
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced solubility, stability, and versatility in various applications .
Eigenschaften
CAS-Nummer |
168151-92-6 |
---|---|
Molekularformel |
C21H32NNaO6S |
Molekulargewicht |
449.538 |
IUPAC-Name |
sodium;6-(nonanoylamino)-2-(4-sulfophenyl)hexanoate |
InChI |
InChI=1S/C21H33NO6S.Na/c1-2-3-4-5-6-7-11-20(23)22-16-9-8-10-19(21(24)25)17-12-14-18(15-13-17)29(26,27)28;/h12-15,19H,2-11,16H2,1H3,(H,22,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
SYQJVYDPXFWCTR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC(=O)NCCCCC(C1=CC=C(C=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |
Synonyme |
sodium 4-sulfophenyl-6-((1-oxononyl)amino)hexanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.